molecular formula C24H20N4O3S B6491719 3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1326853-64-8

3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6491719
CAS No.: 1326853-64-8
M. Wt: 444.5 g/mol
InChI Key: JTPAWMZYSLEDJG-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core, substituted with a 3-methoxyphenylmethyl group at position 3, a methyl group at position 5, and a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 4. The incorporation of the 1,2,4-oxadiazole ring enhances structural rigidity and may improve binding affinity to biological targets due to its electron-deficient nature .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-14-6-4-8-17(10-14)21-26-22(31-27-21)20-15(2)19-23(32-20)25-13-28(24(19)29)12-16-7-5-9-18(11-16)30-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPAWMZYSLEDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings.

Chemical Structure

The compound belongs to the thieno[2,3-d]pyrimidine family and incorporates an oxadiazole moiety. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thieno[2,3-d]pyrimidine and oxadiazole motifs. For instance:

  • In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. Notably, a related compound showed IC50 values of 0.94 µM against A549 lung cancer cells and exhibited no toxicity to normal human liver cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Compounds have been shown to interfere with critical signaling pathways involved in cancer cell survival .
CompoundCell Line TestedIC50 (µM)Notes
Thieno derivativeA549 (Lung)0.94No toxicity to normal cells
Thieno derivativeMCF-7 (Breast)Not specifiedSignificant growth inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

Case Studies

  • Synthesis and Evaluation : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among them, certain compounds displayed promising anticancer effects across multiple cell lines .
  • Oxadiazole Derivatives : A broader investigation into 1,2,4-oxadiazole derivatives revealed their potential in drug discovery for cancer treatment due to their diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Features Biological Activity Synthesis Yield/Notes
Target Compound 3: 3-Methoxyphenylmethyl; 5: Methyl; 6: 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl Thieno[2,3-d]pyrimidin-4-one core with methoxy and methylphenyl groups Hypothesized anticancer/antimicrobial activity (based on analogues) Likely moderate yield (analogues: 60–75% )
6-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 3: 3,4-Difluorobenzyl; 5: Methyl; 6: 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl Fluorinated benzyl group enhances lipophilicity Potent kinase inhibition (e.g., EGFR) due to halogenated aryl groups High crystallinity; isolated as stable solids
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones 1: Alkyl; 3: Phenyl; 6: 5-Phenyl-1,3,4-oxadiazol-2-yl Alkyl chain improves solubility; phenyl groups enhance π-π stacking Broad-spectrum antimicrobial activity High yields (70–85%) via alkylation
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione 4: 3-Methylphenyl; 5: 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl Dihydropyrimidine-thione core with dual methyl groups Antiviral activity (unconfirmed mechanism) Synthesized via cyclocondensation

Functional Group Impact on Bioactivity

  • Methoxy vs. Halogen Substituents : The 3-methoxyphenylmethyl group in the target compound may confer improved metabolic stability compared to halogenated derivatives (e.g., 2-chlorophenyl in ), but reduced electrophilicity could lower kinase-binding affinity .
  • Oxadiazole Positional Isomerism: The 1,2,4-oxadiazole at position 6 (target compound) vs.
  • Core Saturation: The dihydropyrimidine-thione core in introduces hydrogen-bonding sites absent in the fully aromatic thieno[2,3-d]pyrimidin-4-one, influencing solubility and target interactions.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., chloro, fluoro) on oxadiazole rings enhance anticancer potency but may increase toxicity .
    • Methoxy groups improve blood-brain barrier penetration, relevant for neuroactive applications .
  • Pharmacokinetic Profiles : Fluorinated derivatives (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism, whereas methoxy-substituted compounds may undergo faster hepatic clearance.

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